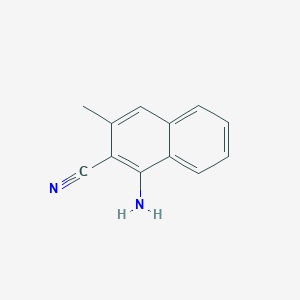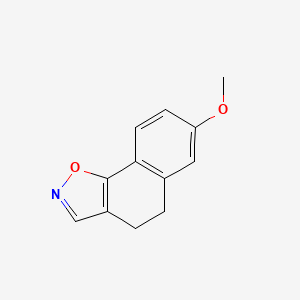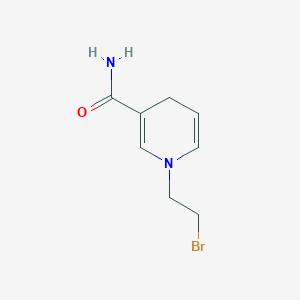
1-(2-bromoethyl)-4H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 260650: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for various experimental and therapeutic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 260650 involves multiple steps, starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed protocols for the synthesis of NSC 260650 are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods: Industrial production of NSC 260650 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for large-scale chemical handling. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: NSC 260650 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC 260650 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, particularly in cancer research.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of NSC 260650 involves its interaction with specific molecular targets and pathways. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 260650 is unique in its specific structure and properties, which may confer distinct biological activities compared to similar compounds. For example, while NSC 706744 and NSC 725776 are also topoisomerase inhibitors, NSC 260650 may have different binding affinities or selectivity profiles, making it a valuable tool for targeted research applications.
Properties
CAS No. |
90002-51-0 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11BrN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
InChI Key |
JILAANQNQQXRID-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



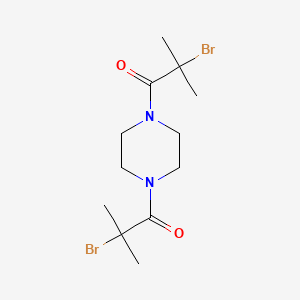
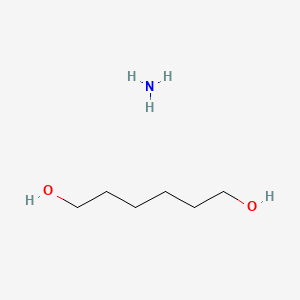
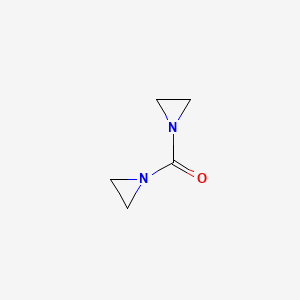
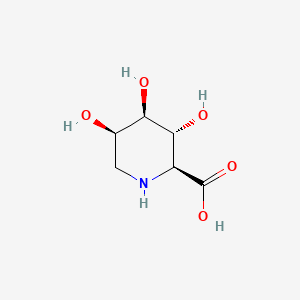
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
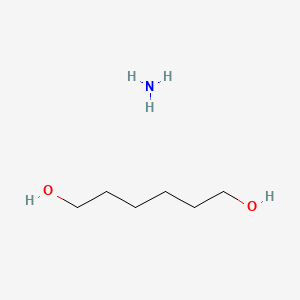
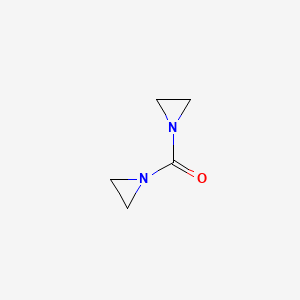
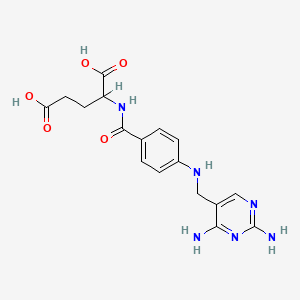

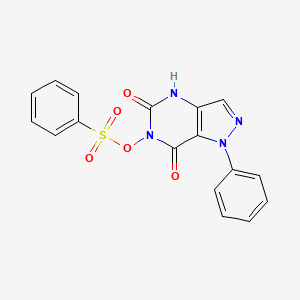
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
